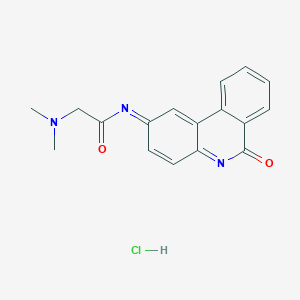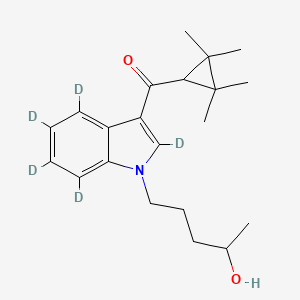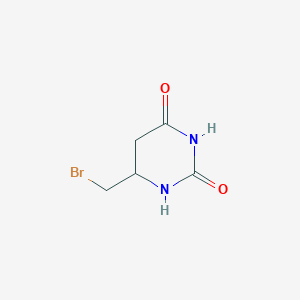
6-(Bromomethyl)-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a bromomethyl group attached to a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-diazinane-2,4-dione typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-diazinane-2,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a tungsten bulb . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-(Bromomethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
科学研究应用
6-(Bromomethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(Bromomethyl)-1,3-diazinane-2,4-dione involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The specific molecular targets and pathways depend on the context of its use.
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another compound with a bromomethyl group, used in different synthetic applications.
Uniqueness
6-(Bromomethyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C5H7BrN2O2 |
|---|---|
分子量 |
207.03 g/mol |
IUPAC 名称 |
6-(bromomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
InChI 键 |
FVBCYSNCPXREHZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)NC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


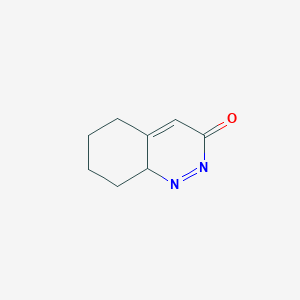


![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)

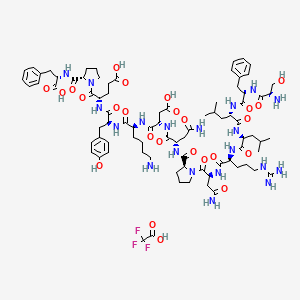
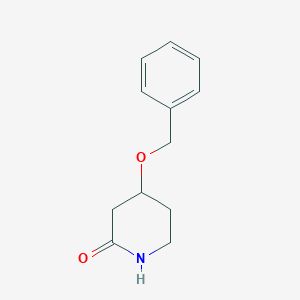
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
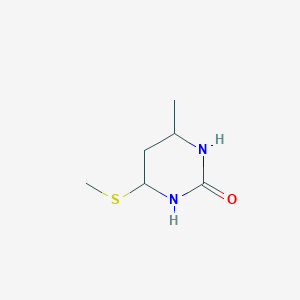

![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)
